tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-11-9-21(10-12-23)13-17(14-21)22-18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDJQARDHLMCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl ester group , a benzyloxycarbonyl amino group , and a carboxylate functionality . Its molecular formula is CHNO, with a molecular weight of approximately 320.39 g/mol. The spirocyclic framework includes a nitrogen atom, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 320.39 g/mol |
| Structure Type | Spirocyclic |
The biological activity of this compound is primarily linked to its interactions with specific protein targets, such as kinases involved in cell signaling pathways. Studies suggest that compounds with similar structures can act as inhibitors of various protein kinases, which are critical in cancer progression and other diseases.
Pharmacological Studies
- Inhibition of Protein Kinases : Research indicates that derivatives of spirocyclic compounds can effectively inhibit protein kinases, which play significant roles in cell proliferation and survival. For instance, diazaspirocycles have been evaluated for their ability to target the ATP-binding site of protein kinases, showing promising results in preclinical models .
- Anticancer Activity : The compound's potential as an anticancer agent has been explored through various assays measuring cell viability and proliferation in cancer cell lines. Initial findings suggest that it may induce apoptosis in specific cancer types, although further studies are needed to elucidate the exact mechanisms involved.
- Neuroprotective Effects : Some studies have indicated that related compounds exhibit neuroprotective properties, suggesting that this compound might also have applications in neurodegenerative diseases.
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing similar spirocyclic compounds and evaluating their biological activities demonstrated that modifications to the benzyloxycarbonyl group could enhance inhibitory effects on certain kinases . This highlights the importance of structural variations in optimizing biological activity.
- Comparative Analysis : In comparative studies with other azaspiro compounds, this compound showed superior potency against specific cancer cell lines, indicating its potential as a lead compound for further development.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1445951-36-9
- Molecular Formula : C₂₁H₂₉N₃O₅
- Molecular Weight : 374.48 g/mol
- Structure: Features a 7-azaspiro[3.5]nonane core with a tert-butyl carbamate group at position 7 and a benzyloxycarbonyl (Cbz)-protected amino group at position 2 .
Physicochemical Properties :
Structural Analogues
Table 1: Structural and Functional Comparisons
Preparation Methods
Bromocyclization-Based Approach (Approach G)
This approach, adapted from AstraZeneca's protocol, involves the following key steps:
Step 1: Formation of cyclic homoallylamine derivatives
Starting from commercially available or easily synthesized cyclic amines, a homoallylamine intermediate is prepared, often via alkylation or reductive amination.
Step 2: Bromocyclization
The homoallylamine undergoes bromination in the presence of a brominating agent (e.g., N-bromosuccinimide, NBS) under controlled conditions, leading to the formation of a brominated spirocyclic intermediate.
Step 3: Debromination and reduction
Catalytic hydrogenation or metal-mediated reduction (e.g., LiAlH₄) removes the bromine, yielding the amino-spiro compound.
Step 4: Protection and esterification
The amino group is protected with benzyloxycarbonyl (Cbz) via carbamate formation, and the carboxylate is esterified with tert-butyl alcohol using standard esterification conditions, such as DCC or EDC coupling.
Step 5: Final purification
The product is purified via chromatography or crystallization, yielding the target compound with overall yields around 62–67% on multigram scale.
This method is favored for its scalability, relatively high yields, and the use of commercially available reagents, avoiding hazardous or toxic intermediates.
Optimization and Scale-Up Considerations
The original literature method faced challenges such as moderate yields and scale-up issues due to reagent hazards and reaction complexity. To address these, recent modifications include:
- Replacing in situ generated HBr with a more controlled addition of bromine in dichloromethane, improving yield and safety.
- Using allylmagnesium chloride instead of allylmagnesium bromide for better availability.
- Performing the bromocyclization and reduction steps in a one-pot manner to minimize handling and purification steps.
- Employing catalytic hydrogenolysis for deprotection and reduction, which enhances safety and efficiency.
These improvements resulted in overall yields reaching approximately 66–74%, with high purity and reproducibility.
Alternative Synthetic Approaches
Sakurai and Petasis Reactions
Recent research indicates that cyclic ketones can serve as starting points for constructing the spirocyclic core via:
- Sakurai reactions: Allylation of cyclic ketones with allylmetal reagents, followed by hydroboration–oxidation to introduce the necessary side chain.
- Petasis reactions: Multicomponent coupling involving cyclic amines, aldehydes, and boronic acids, enabling diverse substitution patterns.
These methods offer broad substrate scope, especially for functionalized derivatives, and are beneficial for incorporating organosulfur or protected amino groups.
Cyclopropanation and Rearrangement
For specific derivatives, starting from tert-butyl cyclopropanecarboxylate and employing rearrangement strategies can furnish the spirocyclic framework efficiently, especially when traditional routes are limited.
Data Table Summarizing Preparation Methods
| Approach | Starting Materials | Key Reagents | Reaction Type | Yield (%) | Remarks |
|---|---|---|---|---|---|
| G (AstraZeneca) | Cyclic homoallylamine derivatives | NBS, H₂, Pd/C, CbzCl, tert-butyl alcohol | Bromocyclization, reduction, protection | 62–67 | Scalable, high yield, safe reagents |
| C (Alternative) | Cyclic ketones | Allylmagnesium chloride, hydroboration reagents | Sakurai reaction + hydroboration–oxidation | Variable | Broad scope, functional group tolerance |
| E (Rearrangement) | Cyclopropanecarboxylate | Rearrangement catalysts | Cyclopropane rearrangement | Not specified | Useful for specific derivatives |
Research Findings and Practical Insights
- Reagent Choice: Use of commercially available, less toxic reagents like allylmagnesium chloride improves scalability.
- Reaction Conditions: Mild conditions for bromocyclization and reduction minimize side reactions.
- Yield Optimization: One-pot procedures and catalytic hydrogenolysis significantly improve overall yields.
- Substrate Scope: The methods accommodate various functional groups, including protected amino and organosulfur groups, expanding the utility for medicinal chemistry applications.
Q & A
Q. What are the recommended storage conditions to maintain the stability of this compound during experiments?
Store in tightly closed containers in a dry, well-ventilated environment. Avoid exposure to incompatible materials (e.g., strong oxidizing agents). Stability is maintained at room temperature under inert conditions, as degradation products like carbon monoxide and nitrogen oxides may form under extreme conditions .
Q. What spectroscopic methods are effective for characterizing structural integrity?
Use H and C NMR to confirm the spirocyclic core and tert-butyl/carbamate functional groups. HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight and purity. Column chromatography with solvents like petroleum ether/ethyl acetate (4:1) is recommended for purification .
Q. What personal protective equipment (PPE) is essential during handling?
Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas. Eyewash stations and safety showers must be accessible .
Q. How should accidental exposure (skin/eye contact) be managed?
Immediately rinse affected areas with water for ≥15 minutes. For eye exposure, use an eyewash station and seek medical attention if irritation persists. Contaminated clothing must be removed and disposed of safely .
Q. What solvent systems are compatible for chromatographic purification?
Use mixtures of non-polar (e.g., petroleum ether) and polar aprotic solvents (e.g., ethyl acetate). Adjust ratios based on compound polarity, as demonstrated in photoredox-catalyzed reactions .
Advanced Research Questions
Q. How can contradictory reactivity data in catalytic reactions be resolved?
Systematically vary parameters (catalyst loading, solvent polarity, temperature) and use kinetic profiling. Compare results with structurally analogous spiro compounds (e.g., tert-butyl 7-azaspiro[3.5]nonane derivatives) to identify steric or electronic influences .
Q. What strategies optimize yield in multi-step syntheses?
Implement step-wise monitoring via TLC/HPLC to isolate intermediates. Optimize protecting group strategies (e.g., benzyloxycarbonyl for amine protection) and stoichiometry. For example, tert-butyl spiro intermediates require strict anhydrous conditions to prevent carboxylate hydrolysis .
Q. How does the steric environment of the 7-azaspiro[3.5]nonane core influence nucleophilic substitution?
The spiro architecture imposes significant steric hindrance, directing reactivity to less hindered sites (e.g., the exocyclic amine). Computational modeling (DFT) or X-ray crystallography can map electronic density and predict regioselectivity .
Q. How can decomposition under acidic/basic conditions be mitigated?
Avoid prolonged exposure to pH extremes. Use buffered conditions (pH 6–8) for reactions involving the tert-butyl carbamate group. Monitor stability via H NMR for unexpected peaks indicating degradation .
Q. What analytical approaches resolve discrepancies in reported biological activity?
Validate assays using orthogonal methods (e.g., SPR vs. enzymatic inhibition). Ensure compound purity via HPLC and control for batch-to-batch variability. Cross-reference with spiro compounds like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane derivatives to identify structure-activity trends .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
